molecular formula C3H7Cl3Si B085783 Trichloro(propyl)silane CAS No. 141-57-1

Trichloro(propyl)silane

Cat. No. B085783
CAS RN: 141-57-1
M. Wt: 177.53 g/mol
InChI Key: DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trichloro(propyl)silane and related compounds involves various chemical reactions, highlighting the compound's adaptability in creating multifunctional silicon-based materials. For instance, trichloro[2-(dialkylphosphanyl)imidazol-1-yl]silanes react with nitriles, demonstrating silicon-mediated nitrile activation to yield dinuclear pentacoordinate silicon(IV) complexes, which are characterized by their unique SiCl2N3 skeletons and bridging imido-nitrogen ligand atoms (Junold, Burschka, & Tacke, 2012). Such reactions are essential for exploring the potential of silicon compounds in coordination chemistry.

Molecular Structure Analysis

The molecular structure of trichloro(propyl)silane derivatives reveals a wide range of configurations and bonding patterns. For example, tris(pentafluorophenyl)(phenylethyl)silane exhibits a folded structure due to intramolecular π-stacking interactions, indicating the influence of fluorination on the molecular arrangement and highlighting the structural diversity achievable with trichloro(propyl)silane as a precursor (Linnemannstöns, Neumann, Stammler, & Mitzel, 2020).

Chemical Reactions and Properties

Trichloro(propyl)silane undergoes various chemical reactions, indicating its reactive nature and the ability to form complex structures. For instance, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane with quinoline leads to the formation of compounds with silicon-attached hydrogen, showcasing the compound's reactivity and potential for synthesizing silicon-containing organic compounds (Mironov & Nepomnina, 1963).

Scientific Research Applications

  • Preparation of Self-Assembled Monolayers : Trichloro[ω-(trimethylsilyl)alkynyl]silanes are utilized in creating self-assembled monolayers on silicon surfaces. They serve as linkages to hydroxylated silicon surfaces and are useful for further chemical modifications of monolayers (Banaszak et al., 2009).

  • Chemical Reactions and Modifications : Trichloro(2,3-dichloropropyl)silane undergoes dehydrochlorination, leading to the formation of various organosilicon compounds (Mironov & Nepomnina, 1963).

  • Synthesis of Silicon(IV) Complexes : Trichloro[2‐(dialkylphosphanyl)imidazol‐1‐yl]silanes react with nitriles to produce dinuclear pentacoordinate silicon(IV) complexes, which are of interest for their unique bridging ligand atoms (Junold et al., 2012).

  • Polyfluoroalkyl Derivatives : The formation and pyrolysis of various polyfluoroalkyl derivatives of silicon, including trichloro(polyfluoroalkyl)silanes, have been explored for their unique properties and reactions (Attridge et al., 1976).

  • Radical-Based Reducing Agent : Tris(trimethylsilyl)silane, a derivative, is noted for its effectiveness as a reducing agent in various organic reactions, offering mild conditions and high selectivity (Ballestri et al., 1991).

  • Synthesis and Structural Analysis : Research on the synthesis of fluorinated triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane and the structural analysis of these compounds has provided insights into their chemical behavior (Linnemannstöns et al., 2020).

  • Hydrophobic Properties in Coatings : Studies on hydrophobic silanes, such as Tris (Trimethylsiloxy) silyethyl dimethylchlorosilane, have been conducted to assess their effectiveness in coatings, demonstrating their varied chemical and electrochemical properties (Baruwa et al., 2019).

  • Nanoimprint Lithography : Trichloro(3,3,3-trifluoropropyl)silane and its derivatives have been applied in nanoimprint lithography, showing potential in creating self-assembled films for anti-sticking layers (Chen et al., 2004).

Safety And Hazards

Trichloro(propyl)silane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may be corrosive to metals . It should be stored under inert gas and in a well-ventilated place. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Trichloro(propyl)silane is an important intermediate in the production of various silane coupling agents. These agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . The future directions of Trichloro(propyl)silane research and application are likely to continue in these areas.

properties

IUPAC Name

trichloro(propyl)silane
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InChI

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3
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InChI Key

DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Canonical SMILES

CCC[Si](Cl)(Cl)Cl
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Molecular Formula

C3H7Cl3Si
Record name PROPYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80861813
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Molecular Weight

177.53 g/mol
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Physical Description

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue., Liquid, Colorless liquid with an acrid odor; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Record name Silane, trichloropropyl-
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Boiling Point

123.5 °C
Record name Trichloropropylsilane
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Flash Point

98 to 100 °F (NFPA, 2010), 98 °F (37 °C) Closed cup
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Solubility

SOL IN WATER
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Density

1.195 g/cu cm at 20 °C
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Vapor Density

6.15 (Air = 1)
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Vapor Pressure

28.8 [mmHg], 28.8 mm Hg at 20 °C
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Product Name

Propyltrichlorosilane

Color/Form

Liquid, COLORLESS LIQUID

CAS RN

141-57-1
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Synthesis routes and methods I

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichloro(propyl)silane
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Reactant of Route 6
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Citations

For This Compound
26
Citations
X Deng, D Luo, A Okamoto - Electrochimica Acta, 2022 - Elsevier
The determination of extracellular electron uptake (EEU) by sulfate-reducing bacteria is crucial for understanding the mechanism underlying anaerobic iron corrosion. Several studies …
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Z Cheng, R Hou, Y Du, H Lai, K Fu… - ACS applied materials …, 2013 - ACS Publications
Controlling water adhesion is important for superhydrophobic surfaces in many applications. Compared with numerous researches about the effect of microstructures on the surface …
Number of citations: 56 pubs.acs.org
WSY Wong, P Bista, X Li, L Veith, A Sharifi-Aghili… - Langmuir, 2022 - ACS Publications
When a water drop slides over a hydrophobic surface, it usually acquires a positive charge and deposits the negative countercharge on the surface. Although the electrification of solid …
Number of citations: 6 pubs.acs.org
C Zhao, C Ding, M Lv, Y Wang, L Jiang, H Liu - RSC advances, 2016 - pubs.rsc.org
Taking advantage of the abundant redox active C-type cytochromes on their outer membrane (OMCs), the genus Shewanella enables extracellular electron transfer (EET), which is …
Number of citations: 12 pubs.rsc.org
M Epifanio - 2016 - doras.dcu.ie
S.loihica PV-4 is a biofilm forming bacterium with an incredible respiratory versatility under anoxic conditions. It can indeed use various number of electron acceptors, such as heavy …
Number of citations: 2 doras.dcu.ie
Y Zhang, Y Zhang, F Yu, W Yang, X Li… - Polymer …, 2021 - Wiley Online Library
A novel commercial available and inexpensive long‐chain alkyl (C30‐45) modified silsesquioxane, namely (C30‐45 alkyl)dimethylsilyl polypropylsilsesquioxane (C30PSS), was …
Number of citations: 2 onlinelibrary.wiley.com
I Mannelli, R Reigada, I Suárez, D Janner… - … applied materials & …, 2016 - ACS Publications
Surfaces contaminated with pathogenic microorganisms contribute to their transmission and spreading. The development of “active surfaces” that can reduce or eliminate this …
Number of citations: 25 pubs.acs.org
PT Kühn, Q Zhou, TAB van der Boon… - …, 2016 - Wiley Online Library
Two‐parameter contributions of stiffness and wettability display altered behavior of hBM‐MSCs as compared to solely investigating the wettability of the biointerface with a homogenous …
Number of citations: 19 onlinelibrary.wiley.com
T Sugihara, A Udupa, K Viswanathan, JM Davis… - Science …, 2020 - science.org
Adsorbed films often influence mechanical behavior of surfaces, leading to well-known mechanochemical phenomena such as liquid metal embrittlement and environment-assisted …
Number of citations: 6 www.science.org
F Coccia, L Gryshchuk, P Moimare, FL Bossa… - Polymers, 2021 - mdpi.com
Cellulose Nanocrystals, CNC, opportunely functionalized are proposed as reactive fillers in bio-based flexible polyurethane foams to improve, mainly, their mechanical properties. To …
Number of citations: 6 www.mdpi.com

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